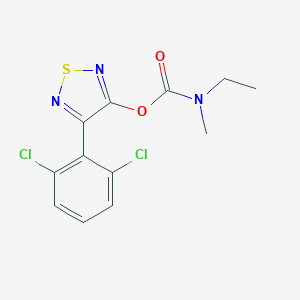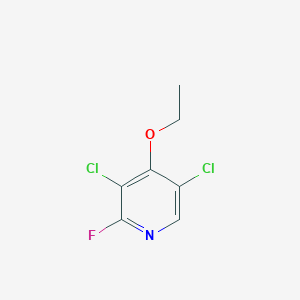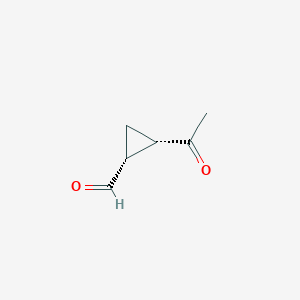![molecular formula C17H19ClN2 B067618 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 170303-85-2](/img/structure/B67618.png)
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as CTM, is a heterocyclic compound that belongs to the benzodiazocine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal excitability. This compound enhances the binding of GABA to its receptor, leading to an increase in GABAergic neurotransmission and a subsequent decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to decrease the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to have anxiolytic and sedative effects in animal models of anxiety and depression. Additionally, this compound has been reported to have muscle relaxant and antinociceptive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for its preparation. This compound is also relatively expensive compared to other compounds used in scientific research.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems besides GABA. Additionally, the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of new methods for the synthesis of this compound and its derivatives should be investigated to reduce the cost and increase the availability of these compounds for scientific research.
Métodos De Síntesis
The synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine involves the reaction of 2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]diazocine with a suitable reagent such as sodium hydride in the presence of an organic solvent such as dimethylformamide. The reaction yields this compound as a white crystalline solid with a high purity level.
Aplicaciones Científicas De Investigación
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anxiolytic, and sedative effects. This compound has also been reported to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propiedades
Número CAS |
170303-85-2 |
|---|---|
Fórmula molecular |
C17H19ClN2 |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C17H19ClN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3 |
Clave InChI |
AFOKCUMNZCOFQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C |
Sinónimos |
2-CHLORO-5,8,11-TRIMETHYL-5,6,11,12-TETRAHYDRO-DIBENZO[B, F][1,5]DIAZOCINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




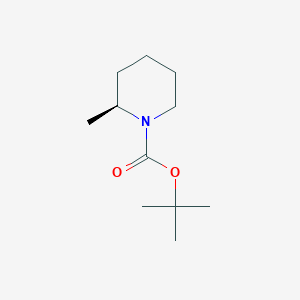
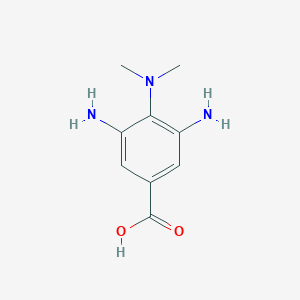
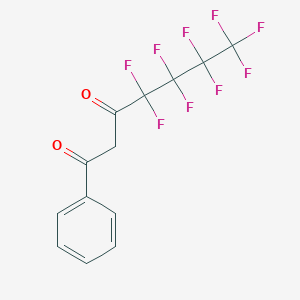
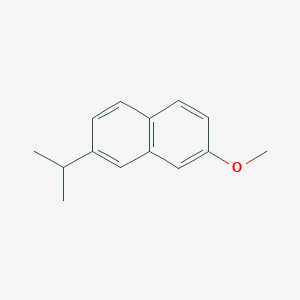
![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
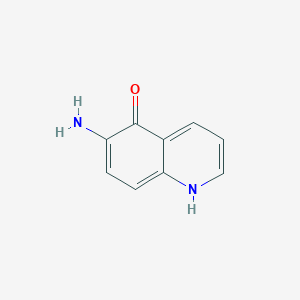
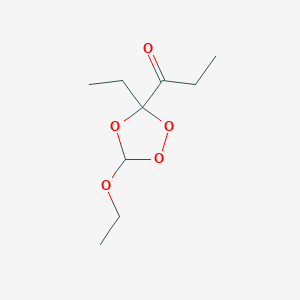
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)
